5-Ethyl-5-(ethylthiomethyl)barbituric acid sodium salt
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Overview
Description
5-Ethyl-5-(ethylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(ethylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves the following steps:
Starting Materials: The synthesis begins with ethylthiomethyl ketone and ethyl acetoacetate.
Cyclization: These starting materials undergo cyclization in the presence of a base such as sodium ethoxide.
Substitution: The resulting intermediate is then subjected to substitution reactions to introduce the ethyl and ethylthiomethyl groups.
Final Product: The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-(ethylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylthiomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles attached.
Scientific Research Applications
5-Ethyl-5-(ethylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-(ethylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.
Pathways: It modulates various biochemical pathways, including the inhibition of oxidative stress and inflammation.
Effects: The compound exerts its effects by binding to active sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione: A similar pyrimidine derivative with different substituents.
5-Ethyl-5-(1-ethylpropyl)-2-thioxo-2,3-dihydropyrimidine-4,6(1H,5H)-dione: Another pyrimidine compound with a thioxo group.
Uniqueness
5-Ethyl-5-(ethylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to its specific combination of ethyl and ethylthiomethyl groups, which confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
CAS No. |
73688-58-1 |
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Molecular Formula |
C9H13N2NaO3S |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
sodium;5-ethyl-5-(ethylsulfanylmethyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C9H14N2O3S.Na/c1-3-9(5-15-4-2)6(12)10-8(14)11-7(9)13;/h3-5H2,1-2H3,(H2,10,11,12,13,14);/q;+1/p-1 |
InChI Key |
JXKGGIYBKBMYKF-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(C(=O)NC(=O)[N-]C1=O)CSCC.[Na+] |
Origin of Product |
United States |
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